2-[2-(1H-indol-3-yl)vinyl]-3-(2-methylphenyl)-4(3H)-quinazolinone
Description
“2-[2-(1H-indol-3-yl)vinyl]-3-(2-methylphenyl)-4(3H)-quinazolinone” is a compound that has been synthesized for use in medicinal, bioorganic, and pharmaceutical chemistry . It is a structural scaffold of bishetarylethylene fluorescent sensors . These substances have been found to be suitable for the investigation of cell nuclei and identification of particular fragments of RNA in living cells .
Synthesis Analysis
The compound can be synthesized through the condensation of (indol-3-yl)carbaldehydes with 2-methylazoles and 2-methylazines under activation with microwave irradiation . This method provides high yields of the compound . A reaction vessel is charged with 1H-indole-3-carbaldehyde, 2-methylhetarene, and piperidine, and the mixture is stirred and heated in a microwave reactor at 160°С for 4 hours .Molecular Structure Analysis
The molecular formula of the compound is C25H19N3O . The compound is part of the quinazolinone class of compounds .Chemical Reactions Analysis
The compound is synthesized through a condensation reaction involving (indol-3-yl)carbaldehydes and 2-methylazoles or 2-methylazines . This reaction is activated with microwave irradiation .Physical and Chemical Properties Analysis
The compound has a molecular weight of 377.44 . More detailed physical and chemical properties are not available in the current literature.Future Directions
The compound has shown potential in medicinal, bioorganic, and pharmaceutical chemistry, particularly as a fluorescent sensor . It has demonstrated significantly improved photostability and selectivity compared to traditional cyanine-type sensors, especially for in vivo analyses . Therefore, there is a great interest in the synthesis of compounds of this structural type . Future research may focus on improving the synthesis process and exploring further applications of this compound in various fields.
Properties
IUPAC Name |
2-[(E)-2-(1H-indol-3-yl)ethenyl]-3-(2-methylphenyl)quinazolin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19N3O/c1-17-8-2-7-13-23(17)28-24(27-22-12-6-4-10-20(22)25(28)29)15-14-18-16-26-21-11-5-3-9-19(18)21/h2-16,26H,1H3/b15-14+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NESVAIYXDNKRHK-CCEZHUSRSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=NC3=CC=CC=C3C2=O)C=CC4=CNC5=CC=CC=C54 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1N2C(=NC3=CC=CC=C3C2=O)/C=C/C4=CNC5=CC=CC=C54 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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